

2-Chlorophenylthiosemicarbazide molecular weight and formula

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Compound of Interest

Compound Name: 4-(2-Chlorophenyl)-3-thiosemicarbazide

CAS No.: 42135-75-1

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An In-Depth Technical Guide to 2-Chlorophenylthiosemicarbazide: A Key Building Block for Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chlorophenylthiosemicarbazide, a versatile chemical intermediate with significant potential in drug discovery and development. We will delve into its fundamental chemical and physical properties, explore its synthesis and reactivity, and discuss its applications as a scaffold for generating novel bioactive molecules. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who seek to leverage this compound in their research endeavors.

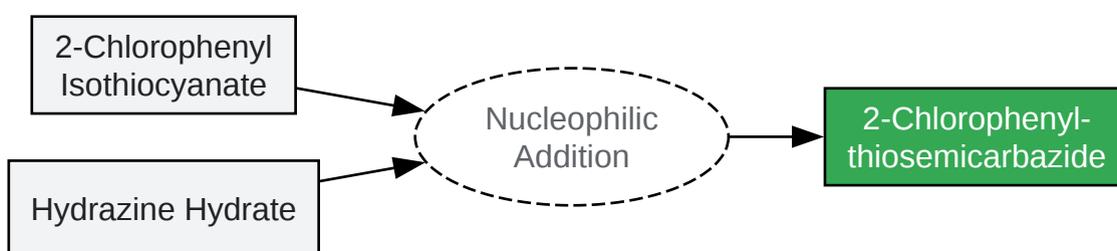
Core Chemical Identity and Physicochemical Properties

2-Chlorophenylthiosemicarbazide, also known as N-(2-Chlorophenyl)hydrazinecarbothioamide, belongs to the thiosemicarbazide class of compounds. These molecules are characterized by a thiourea group linked to a hydrazine moiety. The presence of the 2-chlorophenyl ring is a key structural feature that significantly influences its physicochemical properties and biological activity profile. The chlorine atom, an electron-withdrawing group, can modulate the electronic environment of the entire molecule, impacting its reactivity and potential interactions with

biological targets. Chlorine-containing compounds are prevalent in pharmaceuticals, often enhancing properties like membrane permeability and metabolic stability.[1][2]

Molecular Structure

The structural arrangement of 2-Chlorophenylthiosemicarbazide is foundational to its chemical behavior.



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Caption: General synthesis workflow for 2-Chlorophenylthiosemicarbazide.

Self-Validating Experimental Protocol

This protocol describes a robust method for the synthesis of 2-Chlorophenylthiosemicarbazide. The validation is inherent in the monitoring and purification steps.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorophenyl isothiocyanate (1.0 eq) in absolute ethanol (10 mL per gram of isothiocyanate).
 - **Causality:** Ethanol is chosen for its ability to dissolve the starting material and the intermediate product, facilitating a homogeneous reaction.
- **Nucleophilic Addition:** To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exothermic reaction is expected.
 - **Causality:** A slight excess of hydrazine ensures the complete consumption of the isothiocyanate. Dropwise addition is crucial to control the exothermicity of the reaction.
- **Reaction Progression:** After the addition is complete, heat the mixture to reflux for 1-2 hours.

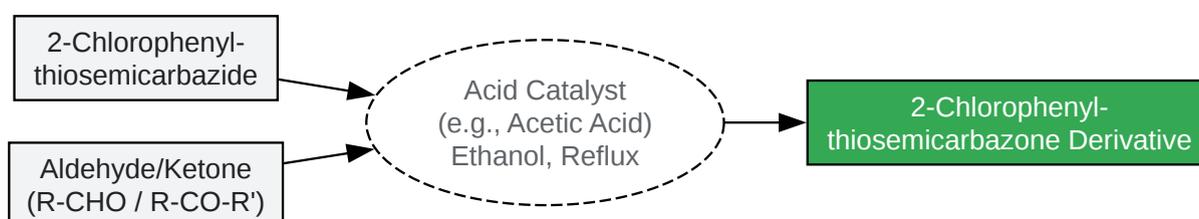
- Causality: Heating to reflux ensures the reaction goes to completion.
- In-Process Check (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate/Hexane). The disappearance of the isothiocyanate spot indicates reaction completion.
- Product Isolation: Cool the reaction mixture in an ice bath. The product will precipitate as a white solid.
 - Causality: The product's solubility is significantly lower in cold ethanol, allowing for efficient isolation by crystallization.
- Purification and Validation: Collect the solid by vacuum filtration, wash with cold ethanol to remove any unreacted hydrazine, and then with hexane to remove non-polar impurities. Dry the product under vacuum. The purity can be confirmed by measuring the melting point, which should be within the expected range (136-138°C). [3] Further characterization by NMR and IR spectroscopy should be performed to confirm the structure.

Applications in Drug Discovery: A Versatile Scaffold

The true value of 2-Chlorophenylthiosemicarbazide lies in its utility as a precursor for a wide range of heterocyclic compounds. The terminal amino group and the thione moiety are reactive handles for further chemical transformations.

Synthesis of Bioactive Thiosemicarbazones

A primary application is the condensation reaction with various aldehydes and ketones to form the corresponding thiosemicarbazones. [4][5] Thiosemicarbazones are a well-known class of compounds exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.



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Caption: Reaction scheme for the synthesis of thiosemicarbazone derivatives.

The 2-chlorophenyl group in this scaffold allows for fine-tuning of the lipophilicity and electronic properties of the final thiosemicarbazone derivative, which can be critical for optimizing drug-like properties such as cell permeability and target binding affinity.

Protocol for Thiosemicarbazone Derivative Synthesis

- **Reactant Dissolution:** Suspend 2-Chlorophenylthiosemicarbazide (1.0 eq) in ethanol.
- **Addition of Carbonyl:** Add the desired aldehyde or ketone (1.0 eq) to the suspension.
- **Catalysis:** Add a few drops of glacial acetic acid to catalyze the condensation reaction.
 - **Causality:** The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal primary amine of the thiosemicarbazide.
- **Reaction:** Reflux the mixture for 2-4 hours, monitoring by TLC.
- **Isolation and Purification:** Upon completion, cool the mixture. The thiosemicarbazone product, typically a solid, will precipitate. Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to achieve high purity.
- **Characterization:** Confirm the structure of the final product using standard analytical techniques (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry).

Conclusion

2-Chlorophenylthiosemicarbazide is a readily accessible and highly valuable chemical intermediate. Its straightforward synthesis and the reactive nature of its functional groups make it an excellent starting material for the construction of diverse molecular libraries, particularly for the synthesis of thiosemicarbazones and other heterocyclic systems. The presence of the 2-chlorophenyl moiety provides a handle for modulating the pharmacokinetic and pharmacodynamic properties of its derivatives, making it a compound of significant interest for researchers and scientists in the field of drug development.

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